molecular formula C8H8BrClO B8684273 1-(2-Bromo-6-chlorophenyl)ethanol

1-(2-Bromo-6-chlorophenyl)ethanol

Cat. No.: B8684273
M. Wt: 235.50 g/mol
InChI Key: UCEAGTLQGIZFPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(2-Bromo-6-chlorophenyl)ethanol is a halogen-substituted aromatic ethanol of high interest in organic synthesis and medicinal chemistry. This compound features both bromo and chloro substituents on the phenyl ring, making it a versatile chiral building block for constructing more complex molecular architectures. The bromine and chlorine atoms at the 2 and 6 positions of the ring are excellent handles for further functionalization via cross-coupling reactions, such as Suzuki or Buchwald-Hartwig reactions, enabling the creation of diverse compound libraries. The benzylic alcohol functional group can also be readily oxidized or serve as a point for further derivatization. Research into structurally similar halogenated flavanones has demonstrated that halogen substituents on the aromatic ring can significantly influence biological activity, particularly enhancing antioxidant properties by stabilizing free radical intermediates . This suggests potential research applications for this compound in developing novel bioactive molecules or studying structure-activity relationships. As a key synthetic intermediate, it could be utilized in the synthesis of active pharmaceutical ingredients (APIs), ligands for catalysis, or materials with specialized properties. This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic use.

Properties

Molecular Formula

C8H8BrClO

Molecular Weight

235.50 g/mol

IUPAC Name

1-(2-bromo-6-chlorophenyl)ethanol

InChI

InChI=1S/C8H8BrClO/c1-5(11)8-6(9)3-2-4-7(8)10/h2-5,11H,1H3

InChI Key

UCEAGTLQGIZFPD-UHFFFAOYSA-N

Canonical SMILES

CC(C1=C(C=CC=C1Br)Cl)O

Origin of Product

United States

Comparison with Similar Compounds

The following analysis compares 1-(2-Bromo-6-chlorophenyl)ethanol with structurally and functionally related compounds, focusing on synthesis, properties, and applications.

Structural Analogs
1-(5-Bromo-2-fluorophenyl)ethanol
  • Structure: Differs in halogen substitution (5-Br, 2-F vs. 2-Br, 6-Cl) and ethanol group position.
  • Synthesis : Prepared via reduction of the corresponding ketone or aldehyde, similar to methods used for bromo-chloro analogs .
  • Applications : Used as a precursor in medicinal chemistry for kinase inhibitors .
  • Reactivity : Fluorine’s electronegativity enhances stability but reduces nucleophilic substitution compared to chlorine .
(2-Bromo-6-chlorophenyl)methanol
  • Structure: Contains a methanol (-CH₂OH) group instead of ethanol.
  • Physical Properties: Lower molecular weight (C₇H₆BrClO vs.
  • Spectral Data: IR spectra show O-H stretches (~3300 cm⁻¹) and C-Br/C-Cl vibrations (600–800 cm⁻¹), similar to the ethanol derivative .
2-(2-Bromo-6-chlorophenyl)acetonitrile (5h)
  • Structure: Acetonitrile (-CH₂CN) substituent instead of ethanol.
  • Synthesis: Synthesized via copper-catalyzed domino coupling (65% yield) .
  • Physical Properties : Melting point 74–76°C; IR peak at 2245 cm⁻¹ (C≡N stretch) .
  • Applications : Intermediate for further functionalization (e.g., hydrolysis to carboxylic acids) .
Functional Group Variants
1-(2-Bromo-6-chlorophenyl)indolin-2-one
  • Structure: Lactam ring replaces the ethanol group.
  • Applications : Identified as a diclofenac-related impurity; regulated in pharmaceutical quality control .
  • Stability : Lactam structure confers rigidity and resistance to oxidation compared to the alcohol .
2-(2-Bromo-6-chlorophenyl)-1,3-dioxolane
  • Structure : Ether-protected diol (1,3-dioxolane ring).
  • Synthetic Utility : Used to protect alcohol groups during multi-step syntheses .
  • Reactivity : Stable under acidic conditions but cleaved by hydrolysis .
Physicochemical Properties
Compound Molecular Formula Molecular Weight Melting Point (°C) Key Functional Group
This compound C₈H₈BrClO 249.51 Not reported -CH₂CH₂OH
2-(2-Bromo-6-chlorophenyl)acetonitrile C₈H₅BrClN 230.50 74–76 -CH₂CN
1-(5-Bromo-2-fluorophenyl)ethanol C₈H₈BrFO 233.05 Not reported -CH₂CH₂OH
(2-Bromo-6-chlorophenyl)methanol C₇H₆BrClO 221.48 Not reported -CH₂OH

Key Observations :

  • Solubility: Ethanol derivatives are more polar and water-soluble than nitriles or ethers .
  • Reactivity : Nitriles (e.g., 5h) undergo nucleophilic addition, while alcohols participate in oxidation or esterification .
Pharmaceutical Relevance
  • Diclofenac Impurities: this compound-related compounds (e.g., indolin-2-one) are monitored as impurities in diclofenac sodium, adhering to pharmacopeial standards (EP/USP) .
  • Regulatory Compliance : Specifications for impurities like 1-(2-Bromo-6-chlorophenyl)indolin-2-one require limits of ≤0.1% in final drug products .
Spectral and Analytical Data
  • IR Spectroscopy: Ethanol derivatives show broad O-H stretches (~3300 cm⁻¹), while nitriles exhibit sharp C≡N peaks (~2245 cm⁻¹) .
  • NMR: Aromatic protons in this compound resonate downfield (δ 7.3–7.8 ppm) due to electron-withdrawing halogens .

Preparation Methods

Reduction of 2-Bromo-6-chloroacetophenone

The most direct route involves the reduction of 2-bromo-6-chloroacetophenone to the corresponding alcohol. Sodium borohydride (NaBH₄) in methanol or ethanol at 0–25°C achieves partial reduction, but competing dehalogenation or over-reduction may occur. Lithium aluminum hydride (LiAlH₄) in tetrahydrofuran (THF) at −78°C improves selectivity, yielding 1-(2-bromo-6-chlorophenyl)ethanol in 68–72% purity . Catalytic hydrogenation with Raney nickel under 1–3 atm H₂ pressure in ethyl acetate provides a safer alternative, though prolonged reaction times (>12 hours) are required .

Key Optimization Parameters

  • Solvent polarity : Polar aprotic solvents (e.g., THF) enhance LiAlH₄ reactivity but increase side reactions.

  • Temperature control : Subzero temperatures (−78°C) suppress ketone enolization and halogen loss.

  • Stoichiometry : A 1:1.2 molar ratio of ketone to reductant minimizes byproducts.

Bromination of 1-(6-Chlorophenyl)ethanol

Electrophilic aromatic bromination offers a stepwise approach. Treating 1-(6-chlorophenyl)ethanol with bromine (Br₂) in acetic acid at 40–60°C introduces bromine at the ortho position relative to the hydroxyl group. A catalytic amount of iron(III) bromide (FeBr₃) accelerates the reaction, achieving 85–90% regioselectivity . However, competing dibromination at the para position occurs if reaction times exceed 2 hours.

Reaction Conditions

ParameterOptimal RangeEffect on Yield
Br₂ concentration1.1–1.3 equivalentsPrevents over-bromination
Temperature50°CBalances kinetics/selectivity
Catalyst loading5 mol% FeBr₃Maximizes ortho substitution

Post-reaction purification via column chromatography (silica gel, hexane/ethyl acetate 4:1) isolates the monobrominated product in 65–70% yield .

Grignard Reaction with 2-Bromo-6-chlorobenzaldehyde

The Grignard approach utilizes 2-bromo-6-chlorobenzaldehyde as the electrophilic partner. Reaction with methylmagnesium bromide (MeMgBr) in diethyl ether at 0°C forms the secondary alcohol after acidic workup. This method ensures high stereochemical fidelity but requires anhydrous conditions and strict temperature control to prevent aldehyde oxidation.

Mechanistic Insights

  • Nucleophilic attack : MeMgBr adds to the carbonyl carbon, forming a tetrahedral intermediate.

  • Protonation : Quenching with aqueous NH₄Cl generates the alcohol.

  • Byproduct formation : Residual moisture leads to Mg(OH)Br precipitation, reducing yield by 10–15%.

Asymmetric Synthesis via Chiral Catalysts

For enantiomerically pure this compound, asymmetric transfer hydrogenation (ATH) using Noyori-type catalysts is effective. A mixture of [RuCl₂(p-cymene)]₂ and (1S,2S)-N-(p-toluenesulfonyl)-1,2-diphenylethylenediamine in isopropanol at 50°C achieves 92–95% enantiomeric excess (ee).

Catalyst Performance Comparison

Catalyst Systemee (%)Turnover Frequency (h⁻¹)
Ru-TsDPEN95120
Rh-JosiPhos8895
Ir-Pheox8280

Biocatalytic Approaches

Recent advances employ alcohol dehydrogenases (ADHs) for stereoselective reduction. Lactobacillus brevis ADH immobilized on chitosan beads reduces 2-bromo-6-chloroacetophenone to (S)-1-(2-bromo-6-chlorophenyl)ethanol with 98% ee in phosphate buffer (pH 7.0) at 30°C . Co-factor regeneration using glucose dehydrogenase (GDH) ensures sustainable turnover.

Process Metrics

  • Substrate loading : 50 mM

  • Reaction time : 24 hours

  • Space-time yield : 0.8 g/L/h

Industrial-Scale Production Considerations

Pilot-scale synthesis faces challenges in halogen stability and waste management. Continuous-flow reactors minimize decomposition by reducing residence time at elevated temperatures. A tubular reactor with in-line IR monitoring achieves 89% yield at 100 g/h throughput .

Waste Stream Analysis

  • Bromide salts : Recovered via ion exchange for reuse in bromination.

  • Chlorinated byproducts : Incinerated in a closed-loop system to prevent environmental release.

Q & A

Q. What are the optimal synthetic routes for preparing 1-(2-Bromo-6-chlorophenyl)ethanol, and how do reaction conditions influence yield?

Answer: The compound is typically synthesized via reduction of its ketone precursor, 1-(2-Bromo-6-chlorophenyl)ethanone, using reagents like sodium borohydride (NaBH₄) in methanol or lithium aluminum hydride (LiAlH₄) in ether. Key factors include solvent polarity, temperature control (0–25°C), and stoichiometric ratios. For example, NaBH₄ in methanol at 0°C achieves ~80% yield with minimal side products, while LiAlH₄ in anhydrous ether requires rigorous exclusion of moisture to prevent decomposition . Post-reduction purification via column chromatography (silica gel, hexane/ethyl acetate) is critical for isolating enantiopure forms, as noted in chiral synthesis protocols .

Q. Which spectroscopic and crystallographic techniques are most effective for characterizing this compound?

Answer:

  • NMR Spectroscopy: ¹H/¹³C NMR resolves the aromatic substituents (e.g., bromine and chlorine meta positions) and the ethanol moiety (δ ~4.8 ppm for the hydroxyl-bearing carbon).
  • X-ray Crystallography: SHELX programs (e.g., SHELXL) are widely used for small-molecule refinement. For example, hydrogen bonding between the hydroxyl group and halogen atoms can be visualized, aiding in conformational analysis .
  • Mass Spectrometry: High-resolution ESI-MS confirms molecular weight (exact mass: 233.962 Da) and fragmentation patterns .

Q. What are the primary applications of this compound in pharmaceutical or materials research?

Answer: this compound serves as a chiral intermediate in synthesizing bioactive molecules. For instance, derivatives like 2-(2-bromo-6-chlorophenyl)ethan-1-amine hydrochloride (a pharmaceutical impurity standard) are precursors to nonsteroidal anti-inflammatory drug (NSAID) analogs, such as diclofenac-related compounds . Its boronic acid derivative (CAS 1107580-65-3) is used in Suzuki-Miyaura cross-coupling reactions to construct biaryl scaffolds for drug discovery .

Advanced Research Questions

Q. How can researchers resolve contradictions in enantiomeric excess (ee) measurements across different synthetic batches?

Answer: Discrepancies in ee often arise from incomplete chiral resolution or kinetic vs. thermodynamic control during reduction. To mitigate:

  • Chiral HPLC: Use columns like Chiralpak AD-H with hexane/isopropanol gradients to quantify ee (retention time differences ≥1.5 min).
  • Circular Dichroism (CD): Correlate optical activity with HPLC data to confirm stereochemical consistency.
  • Reaction Optimization: Adjust reducing agents (e.g., switch from NaBH₄ to enantioselective catalysts like CBS reagents) to improve stereochemical outcomes .

Q. What computational methods are suitable for predicting the compound’s reactivity in nucleophilic substitution or oxidation reactions?

Answer:

  • Density Functional Theory (DFT): Calculate transition-state energies for SN2 reactions (e.g., substitution of bromide with amines) using Gaussian or ORCA software. Basis sets like B3LYP/6-31G* provide accurate activation energy estimates.
  • Molecular Dynamics (MD): Simulate solvent effects (e.g., ethanol vs. acetonitrile) on reaction pathways.
  • Docking Studies: Predict binding affinities of derivatives to biological targets (e.g., COX-2 enzyme) using AutoDock Vina .

Q. How can researchers address discrepancies in crystallographic data when refining the compound’s structure?

Answer:

  • Multi-software Validation: Cross-validate SHELXL-refined structures with programs like Olex2 or Phenix to detect outliers in bond lengths/angles.
  • Twinned Data Analysis: For crystals with pseudo-symmetry, use SHELXD/SHELXE pipelines to deconvolute overlapping reflections .
  • Hydrogen Bonding Networks: Re-examine hydrogen placement via neutron diffraction (if feasible) or DFT-optimized positions to resolve ambiguities in electron density maps .

Q. What strategies are recommended for analyzing the compound’s environmental persistence or biodegradability?

Answer:

  • High-Throughput Assays: Use OECD 301D (Closed Bottle Test) to measure biodegradation kinetics in aqueous systems.
  • LC-MS/MS: Quantify degradation products (e.g., chlorinated phenols) with MRM transitions (e.g., m/z 233.96 → 158.9 for the parent ion).
  • QSAR Modeling: Apply tools like EPI Suite to predict logP (2.8), bioaccumulation potential, and ecotoxicity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.